molecular formula C11H17NO2 B1443499 3-Amino-1-(4-ethoxyphenyl)propan-1-ol CAS No. 1216037-26-1

3-Amino-1-(4-ethoxyphenyl)propan-1-ol

Cat. No. B1443499
M. Wt: 195.26 g/mol
InChI Key: XMPNQUZCPJBVKS-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is a compound with the CAS Number: 683221-11-6 . It has a molecular weight of 195.26 and its IUPAC name is 3-amino-3-(4-ethoxyphenyl)-1-propanol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is a solid compound . It has a molecular weight of 195.26 .

Scientific Research Applications

Enzymatic Resolution for Asymmetric Synthesis

The enzymatic resolution of derivatives similar to 3-Amino-1-(4-ethoxyphenyl)propan-1-ol, specifically 3-amino-3-phenylpropan-1-ol, using Candida antarctica lipase A (CAL-A) for the synthesis of chiral compounds like (S)-dapoxetine, highlights its utility in producing high-value chiral intermediates. This approach showcases the compound's relevance in asymmetric synthesis, providing a pathway to obtain high enantiomeric excess compounds important in pharmaceutical development (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial and Antioxidant Properties

A series of new compounds synthesized from reactions involving derivatives of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol demonstrated moderate antibacterial activity and significant antioxidant properties. This research indicates the compound's potential in developing new antibacterial and antioxidant agents, expanding its applications beyond mere chemical synthesis to include roles in addressing microbial resistance and oxidative stress (Гаспарян et al., 2011).

Structural and Crystallographic Studies

The structural analysis of compounds related to 3-Amino-1-(4-ethoxyphenyl)propan-1-ol, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, reveals interesting nonhydrogen bonding interactions. These studies provide insights into the molecular interactions and crystal packing of these compounds, contributing valuable information for the design of new materials and molecules with specific physical properties (Zhang, Wu, & Zhang, 2011).

Dendrimer Synthesis for Biological Applications

The development of poly(ether imine) dendrimers based on 3-amino-propan-1-ol showcases the compound's utility in creating non-toxic dendrimers for biological studies. These dendrimers can be functionalized with various terminal groups, making them suitable for drug delivery applications due to their biocompatibility and non-toxic nature (Krishna, Jain, Tatu, & Jayaraman, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-amino-1-(4-ethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNQUZCPJBVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-ethoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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